molecular formula C23H30N4O2 B2765485 N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-67-9

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2765485
CAS No.: 1115876-67-9
M. Wt: 394.519
InChI Key: YMYVLPLVGAEGAN-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazine ring, which is further substituted with a piperidine group and a methylcyclohexyl moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazine ring.

    Attachment of the benzamide core: This can be done through amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Incorporation of the methylcyclohexyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide: shares similarities with other benzamide derivatives, pyrazine-containing compounds, and piperidine-substituted molecules.

    Benzamide derivatives: These compounds often exhibit similar amide bond structures and can participate in comparable chemical reactions.

    Pyrazine-containing compounds: The pyrazine ring imparts specific electronic properties, making these compounds useful in various chemical and biological applications.

    Piperidine-substituted molecules: The presence of the piperidine ring can influence the compound’s pharmacological activity and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a pyrazine moiety, which are known for their biological significance. The molecular formula is C_{18}H_{25}N_{3}O, with a molecular weight of approximately 303.41 g/mol. Its unique structure contributes to its interaction with various biological targets.

Adenosine Receptor Antagonism

One of the primary biological activities attributed to this compound is its role as an adenosine receptor antagonist . Research indicates that compounds with similar structures exhibit significant binding affinity to adenosine receptors, particularly A2A and A3 subtypes, which are implicated in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties . For instance, related pyrazine derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic effects in inflammatory conditions . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been suggested as a mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer activity . Compounds with structural similarities have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

In Vitro Studies

In vitro studies involving derivatives of this compound have shown promising results in terms of cytotoxic activity against several cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer cells .

Structure-Activity Relationship (SAR)

Analyzing the structure-activity relationship (SAR) of related compounds has provided insights into the essential structural features necessary for biological activity. Modifications on the piperidine and pyrazine rings have been correlated with enhanced receptor binding affinity and improved pharmacological profiles .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Adenosine Receptor AntagonismInhibition of A2A and A3 receptors
Anti-inflammatoryInhibition of NO production; iNOS and COX-2 inhibition
AnticancerCytotoxic effects on cancer cell lines

Properties

IUPAC Name

N-(4-methylcyclohexyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-17-5-9-19(10-6-17)26-22(28)18-7-11-20(12-8-18)29-23-21(24-13-14-25-23)27-15-3-2-4-16-27/h7-8,11-14,17,19H,2-6,9-10,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYVLPLVGAEGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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